molecular formula C18H22N6O2S B7436158 5-Phenyl-7-[3-[(sulfamoylamino)methyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine

5-Phenyl-7-[3-[(sulfamoylamino)methyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine

Cat. No. B7436158
M. Wt: 386.5 g/mol
InChI Key: NAIQLOLVWNPRFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-7-[3-[(sulfamoylamino)methyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 5-Phenyl-7-[3-[(sulfamoylamino)methyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine involves its ability to inhibit the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier, and also the activity of certain kinases, which are involved in the regulation of cell growth and proliferation. Additionally, this compound has been shown to bind to certain receptors in the body, including the adenosine A1 receptor, which is involved in the regulation of blood flow and heart rate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Phenyl-7-[3-[(sulfamoylamino)methyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine have been studied extensively. As mentioned earlier, this compound has been shown to exhibit potent anticancer activity, which is believed to be due to its ability to inhibit the activity of certain kinases that are involved in the regulation of cell growth and proliferation. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function. This inhibition of acetylcholinesterase is believed to be responsible for the potential use of this compound in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Phenyl-7-[3-[(sulfamoylamino)methyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine in lab experiments is its potent anticancer activity. This makes it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. Additionally, its ability to inhibit the activity of acetylcholinesterase makes it an ideal compound for studying the mechanisms of cognitive function and potential treatments for Alzheimer's disease. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are many potential future directions for the study of 5-Phenyl-7-[3-[(sulfamoylamino)methyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine. One potential direction is the further investigation of its potential use in the treatment of Alzheimer's disease, as it has shown promise in inhibiting the activity of acetylcholinesterase. Additionally, further investigation into the mechanisms of its anticancer activity may lead to the development of more effective cancer treatments. Finally, the potential toxicity of this compound should be further investigated to determine its safety for use in humans.

Synthesis Methods

The synthesis of 5-Phenyl-7-[3-[(sulfamoylamino)methyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine has been achieved using various methods. One of the most commonly used methods involves the reaction between 5-phenylpyrazolo[1,5-a]pyrimidine-7-carbaldehyde and 3-aminomethylpiperidine-1-sulfonic acid. This reaction is carried out in the presence of a catalyst and under specific reaction conditions to yield the desired product. Other methods involve the use of different starting materials and reagents, but the end product remains the same.

Scientific Research Applications

5-Phenyl-7-[3-[(sulfamoylamino)methyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function.

properties

IUPAC Name

5-phenyl-7-[3-[(sulfamoylamino)methyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2S/c19-27(25,26)21-12-14-5-4-10-23(13-14)18-11-16(15-6-2-1-3-7-15)22-17-8-9-20-24(17)18/h1-3,6-9,11,14,21H,4-5,10,12-13H2,(H2,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIQLOLVWNPRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=NC3=CC=NN32)C4=CC=CC=C4)CNS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-7-[3-[(sulfamoylamino)methyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine

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